![molecular formula C10H10FN3O3S B5708836 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5708836.png)
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide is a chemical compound characterized by the presence of a fluorine atom, a nitro group, and a carbamothioyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 2-fluoro-5-nitroaniline with a suitable isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines or other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and specificity. The carbamothioyl group may also contribute to its reactivity and overall biological activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]acetamide
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]butanamide
- N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-iodobenzamide
Comparison
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide is unique due to its specific propanamide backbone, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3S/c1-2-9(15)13-10(18)12-8-5-6(14(16)17)3-4-7(8)11/h3-5H,2H2,1H3,(H2,12,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXDPJIICLTHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![N'-[2-(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
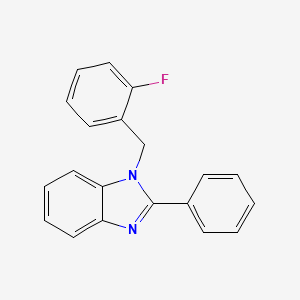
![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)
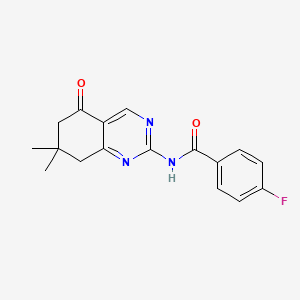
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)
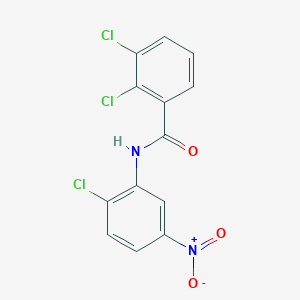
![[(2,4-DIMETHOXYPHENYL)SULFAMOYL]DIMETHYLAMINE](/img/structure/B5708827.png)
![4-[4-(TERT-BUTYL)PHENYL]-2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B5708835.png)
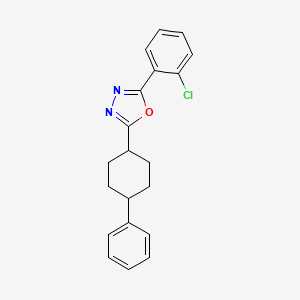
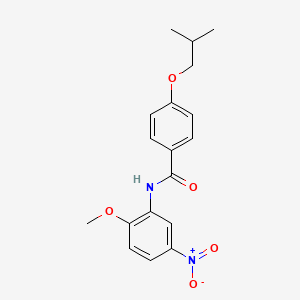
![N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B5708859.png)
![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
